molecular formula C15H14ClN3O B2871626 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide CAS No. 1311472-52-2

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide

Cat. No. B2871626
CAS RN: 1311472-52-2
M. Wt: 287.75
InChI Key: QHMKRCCXFIRSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphomas and leukemias.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased cell proliferation and survival, and ultimately, tumor regression.
Biochemical and Physiological Effects:
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to effectively inhibit BTK activity in preclinical models of B-cell malignancies. This leads to decreased cell proliferation and survival, as well as induction of apoptosis. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also been shown to have immunomodulatory effects, such as increasing T-cell activation and cytokine production. These effects are thought to contribute to the anti-tumor activity of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its selectivity for BTK, which minimizes off-target effects and toxicity. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one limitation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes. This may limit its use in combination with other drugs that are also metabolized by these enzymes.

Future Directions

There are several future directions for the development and evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. One area of interest is the combination of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide with other targeted therapies, such as venetoclax and lenalidomide. Another area of focus is the evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in combination with immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Additionally, the use of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in other B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, is also being explored. Finally, the identification of biomarkers that predict response to 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide may help to personalize treatment for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide involves several steps, starting with the preparation of 6-chloroindole-3-carboxylic acid. This intermediate is then converted to 6-chloro-1H-indole-3-carboxylic acid methyl ester, which is subsequently reacted with 1-cyanocyclobutane in the presence of a base to yield 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been extensively studied in preclinical models of B-cell lymphomas and leukemias. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. These findings have paved the way for clinical trials evaluating the safety and efficacy of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in patients with B-cell malignancies.

properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c16-11-2-3-12-10(8-18-13(12)7-11)6-14(20)19-15(9-17)4-1-5-15/h2-3,7-8,18H,1,4-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMKRCCXFIRSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.